molecular formula C21H21ClN2O2S B512319 1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine CAS No. 325812-56-4

1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine

Cat. No.: B512319
CAS No.: 325812-56-4
M. Wt: 400.9g/mol
InChI Key: NDDZSXQMPLMXBR-UHFFFAOYSA-N
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Description

1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C21H21ClN2O2S. It is known for its complex structure, which includes a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a chloronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonylation: The final step involves the sulfonylation of the benzylated piperazine with 4-chloronaphthalene-1-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring and the benzyl group.

    Reduction: Reduced forms of the sulfonyl group and the chloronaphthalene moiety.

    Substitution: Substituted derivatives at the benzyl and sulfonyl positions.

Scientific Research Applications

1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways Involved:

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-(phenylsulfonyl)piperazine
  • 1-Benzyl-4-(naphthalen-1-ylsulfonyl)piperazine
  • 1-Benzyl-4-(4-chlorophenylsulfonyl)piperazine

Uniqueness

1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine is unique due to the presence of the 4-chloronaphthalene moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-benzyl-4-(4-chloronaphthalen-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c22-20-10-11-21(19-9-5-4-8-18(19)20)27(25,26)24-14-12-23(13-15-24)16-17-6-2-1-3-7-17/h1-11H,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDZSXQMPLMXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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